molecular formula C18H27ClN2O2 B5064732 2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

Cat. No.: B5064732
M. Wt: 338.9 g/mol
InChI Key: DSGFJQUZLRXZLQ-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, a methyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 3-chlorophenol. This is followed by the reaction of 3-chlorophenol with an appropriate alkylating agent to form 3-chlorophenoxyalkane.

    Formation of the Piperidinyl Intermediate: The next step involves the synthesis of the piperidinyl intermediate. This is achieved by reacting piperidine with an isopropylating agent to form 1-(propan-2-yl)piperidine.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the piperidinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
  • 2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide
  • 2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pentanamide

Uniqueness

The uniqueness of 2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-chlorophenoxy)-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-13(2)21-10-8-15(9-11-21)20-17(22)18(3,4)23-16-7-5-6-14(19)12-16/h5-7,12-13,15H,8-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGFJQUZLRXZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C(C)(C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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